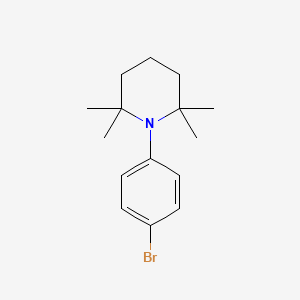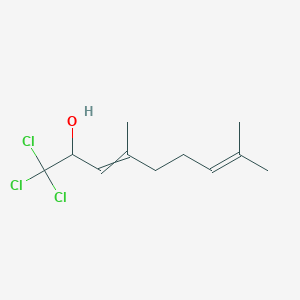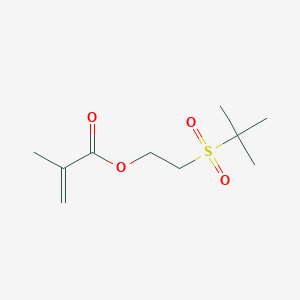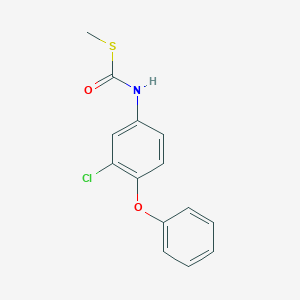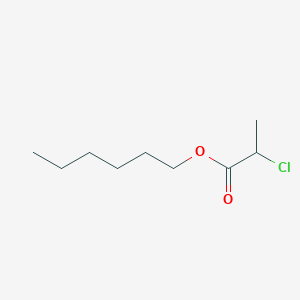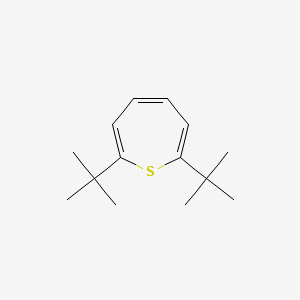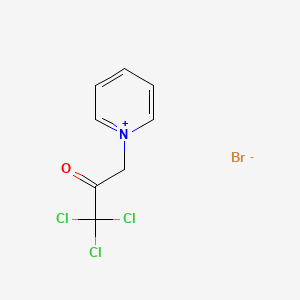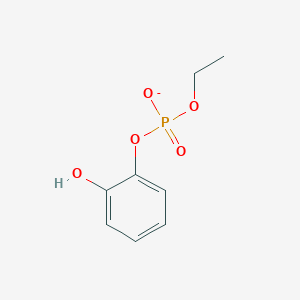![molecular formula C10H17ClN2O4 B14424572 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid CAS No. 82784-62-1](/img/structure/B14424572.png)
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group, an amino group, and a methylpentanoic acid moiety. Its distinct chemical properties make it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroacetyl chloride with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The intermediate product is then further reacted with another amino acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Aplicaciones Científicas De Investigación
2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[2-[(2-Bromoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
- 2-[[2-[(2-Iodoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Uniqueness
Compared to its analogs, 2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid is unique due to its specific reactivity and stability. The chloroacetyl group provides a balance between reactivity and stability, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
82784-62-1 |
|---|---|
Fórmula molecular |
C10H17ClN2O4 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H17ClN2O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) |
Clave InChI |
UEXGWIHSLXRGJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[2,4-Dinitro-6-(trifluoromethyl)phenyl]methyl}amino)benzonitrile](/img/structure/B14424489.png)
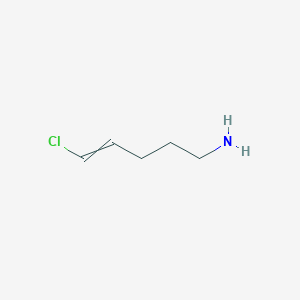
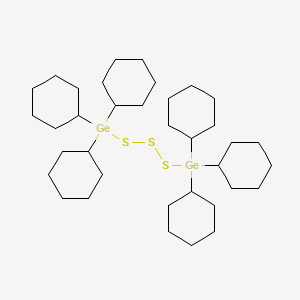
![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
